molecular formula C10H20N2OS B13993514 1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione CAS No. 63547-70-6

1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione

Cat. No.: B13993514
CAS No.: 63547-70-6
M. Wt: 216.35 g/mol
InChI Key: JINKGXIDNNTYRT-UHFFFAOYSA-N
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Description

1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is a heterocyclic compound with the molecular formula C10H20N2OS It is a derivative of imidazolidine, featuring a thione group at the 2-position, a butyl group at the 1-position, and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione typically involves the reaction of appropriate imidazolidine derivatives with sulfur-containing reagents. One common method is the reaction of 1-butyl-4-methoxy-5,5-dimethylimidazolidine with elemental sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding imidazolidine derivatives.

    Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding imidazolidine derivatives.

    Substitution: Various substituted imidazolidine derivatives depending on the reagents used.

Scientific Research Applications

1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione: Similar structure but with a tert-butyl group instead of a butyl group.

    1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-one: Similar structure but with a carbonyl group instead of a thione group.

Uniqueness

1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs

Properties

CAS No.

63547-70-6

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

1-butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione

InChI

InChI=1S/C10H20N2OS/c1-5-6-7-12-9(14)11-8(13-4)10(12,2)3/h8H,5-7H2,1-4H3,(H,11,14)

InChI Key

JINKGXIDNNTYRT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=S)NC(C1(C)C)OC

Origin of Product

United States

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